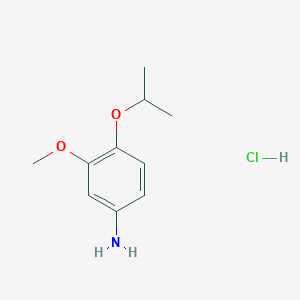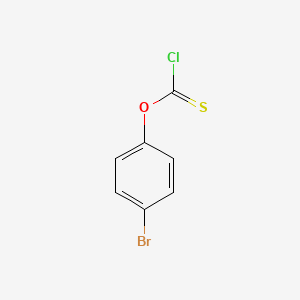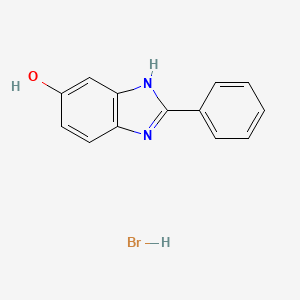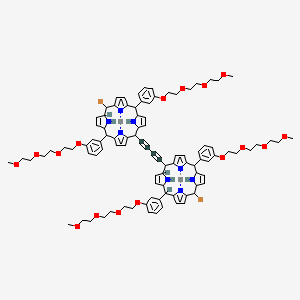![molecular formula C14H16Cl2N2O B3208587 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride CAS No. 1051369-20-0](/img/structure/B3208587.png)
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Vue d'ensemble
Description
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O . It is a derivative of 10,11-Dihydrodibenzo[b,f]oxepine .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The related compound, 10,11-Dihydrodibenzo[b,f]oxepine, has a molecular formula of C14H12O .Applications De Recherche Scientifique
Understanding the Role of Similar Compounds in Environmental and Biological Systems
Environmental Persistence and Biological Impact
Research on parabens, which, like "10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride," contain benzene rings and functionalities that could interact with biological systems, has shown that these compounds can act as weak endocrine disruptors. Their persistence and behavior in aquatic environments have been extensively studied, indicating their widespread presence in surface waters and sediments due to their use in consumer products and their continuous introduction into the environment (Haman et al., 2015).
Application in Material Science
The study of polymers based on divalent metal salts of p-aminobenzoic acid, which shares some functional group characteristics with "this compound," highlights the utility of these compounds in synthesizing ionic polymers. These materials exhibit significant impact strength due to the incorporation of metal into the polymer matrix, indicating potential applications in creating materials with enhanced physical properties (Matsuda, 1997).
Potential for Pharmaceutical Application
Antipsychotic Drug Research
A closer look at the pharmacological actions of clozapine, a dibenzodiazepine class antipsychotic drug, may offer insights into how structurally similar compounds, including "this compound," could be studied for their neuropharmacological properties. Clozapine's unique efficacy in treating schizophrenia without the typical neurological side effects associated with other antipsychotics suggests areas for exploring the therapeutic potential of related compounds (Ashby & Wang, 1996).
Neurobiology of Mood Disorders
Exploring the neurobiology of mood, anxiety, and emotions through studies on tianeptine, which shares structural similarities with tricyclic antidepressants, can provide a foundation for investigating the potential antidepressant or anxiolytic effects of "this compound." Tianeptine's influence on central plasticity and its role in emotional learning underscore the complex interplay between neurotransmitter systems and structural and functional brain plasticity in mood regulation (McEwen & Olié, 2005).
Propriétés
IUPAC Name |
5,6-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-4,7-8H,5-6,15-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPELOEZZAOHIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2OC3=CC=CC=C31)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B3208540.png)
![1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3208542.png)

![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B3208568.png)
![[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride](/img/structure/B3208573.png)


![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/structure/B3208604.png)


